molecular formula C13H15BrF3NO B8176607 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine

Cat. No.: B8176607
M. Wt: 338.16 g/mol
InChI Key: RDHAYCWOMXGPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further substituted with a bromo and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine involves its interaction with specific molecular targets. The bromo and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trifluoroethoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO/c14-11-5-3-4-10(8-18-6-1-2-7-18)12(11)19-9-13(15,16)17/h3-5H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHAYCWOMXGPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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